molecular formula C26H50N2S5 B1172426 Boric acid cobalt(III) salt CAS No. 13701-68-3

Boric acid cobalt(III) salt

Cat. No.: B1172426
CAS No.: 13701-68-3
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Description

Boric acid cobalt(III) salt, chemically represented as CoBO₃, is an inorganic compound comprising cobalt in the +3 oxidation state coordinated with borate anions (BO₃³⁻). The structure involves a central cobalt(III) ion surrounded by three oxygen atoms from the borate group, forming a trigonal planar geometry .

Boric acid (H₃BO₃), a weak acid (pKa = 9.2), primarily exists undissociated in aqueous solutions at physiological pH but can form stable borate salts with metals like cobalt . The combination of cobalt(III)'s redox activity and boron's Lewis acidity may confer unique catalytic or material properties to CoBO₃, though its applications remain understudied compared to other cobalt compounds.

Properties

CAS No.

13701-68-3

Molecular Formula

C26H50N2S5

Synonyms

Boric acid cobalt(III) salt

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Cobalt(III) Compounds

Compound Formula Stability Key Applications Toxicity Concerns
CoBO₃ CoBO₃ Stable in alkali Catalysis (potential) Co³⁺ and boron toxicity
CoCl₃ CoCl₃ Hydrolyzes Organic synthesis Cl₂ release, corrosive
CoF₃ CoF₃ Reacts with H₂O Fluorination HF release, toxic
Co₂O₃ Co₂O₃ Thermal decay Batteries, catalysts Oxidizer hazard

Table 2: Boron-Containing Compounds

Compound Boron Role Metal Interaction Applications
CoBO₃ Anion (BO₃³⁻) Co³⁺ redox activity Under investigation
Sodium Borate Structural anion Na⁺ inert Glass, detergents
Boric Acid Weak acid H⁺ donor Antiseptics, insecticides

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing boric acid cobalt(III) salt in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting cobalt(III) precursors (e.g., cobalt nitrate or acetate) with boric acid under controlled pH and temperature. Evidence suggests using hydrothermal methods or solvent-based reactions at 80–100°C to stabilize the cobalt(III) oxidation state. For example, a protocol from a Co(III) complex synthesis experiment recommends dissolving cobalt acetate in deionized water, adding boric acid in a 1:3 molar ratio, and heating at 90°C for 24 hours under reflux . Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) is critical to confirm product identity and purity.

Q. How can the solubility and stability of this compound be determined under varying experimental conditions?

  • Methodological Answer : Solubility testing follows standardized protocols for salts: dissolve the compound in solvents (e.g., water, ethanol, dimethyl sulfoxide) at incremental temperatures (25–80°C) and measure saturation points gravimetrically. Stability assessments require monitoring decomposition via thermogravimetric analysis (TGA) under inert and oxidative atmospheres. For instance, experiments on cobalt salts’ thermal stability reveal decomposition thresholds at ~250°C in air, with boric acid acting as a stabilizing agent .

Q. What analytical techniques are recommended for identifying and quantifying this compound in mixed inorganic systems?

  • Methodological Answer : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify cobalt and boron content. Ion chromatography or titration (e.g., EDTA for Co³⁺) validates purity. For solid-phase identification, combine XRD for crystallinity, FT-IR for boron-oxygen bonding (e.g., B-O stretching at 1,400–1,200 cm⁻¹), and scanning electron microscopy (SEM) for morphology .

Advanced Research Questions

Q. How does the coordination geometry of cobalt(III) in this compound influence its reactivity in catalytic applications?

  • Methodological Answer : The octahedral geometry of Co³⁺, confirmed by single-crystal XRD, enhances its redox activity. For example, in oxidation reactions, the Co³⁺/Co²⁺ couple facilitates electron transfer. Density functional theory (DFT) calculations can model ligand-field effects, while cyclic voltammetry (CV) experimentally probes redox potentials. Studies on similar cobalt salts in catalytic systems show that boron’s Lewis acidity modulates electron density at the cobalt center, improving catalytic turnover .

Q. What are the key challenges in reconciling contradictory data on the catalytic performance of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., pH, temperature) or impurities in precursors. A systematic approach includes:

  • Reproducing experiments with standardized precursors (e.g., ≥99% purity cobalt acetate).
  • Controlling atmospheric conditions (e.g., inert vs. oxidative).
  • Cross-validating results using multiple characterization techniques (e.g., XRD, TGA, ICP-OES).
    For instance, conflicting reports on catalytic efficiency in oxidation reactions may stem from unaccounted side reactions with residual nitrate ions .

Q. How can computational modeling enhance the design of this compound-based materials for specific applications?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic structure, reaction pathways, and stability. For example, modeling the Co³⁺-borate interaction clarifies how boron’s electron-deficient nature stabilizes high oxidation states. Pair computational results with experimental validation: synthesize derivatives with modified ligands (e.g., substituted borate anions) and test their catalytic or magnetic properties .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing inconsistencies in spectroscopic data for this compound?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to differentiate signal noise from genuine spectral variations. For XRD data, Rietveld refinement quantifies phase purity. In cases of overlapping FT-IR peaks (e.g., B-O vs. Co-O vibrations), deconvolution software (e.g., PeakFit) isolates individual bands. Cross-referencing with databases (e.g., Crystallography Open Database) ensures accurate peak assignments .

Q. How should researchers design experiments to investigate the role of boric acid in stabilizing cobalt(III) during synthesis?

  • Methodological Answer : Conduct controlled syntheses with and without boric acid, varying its molar ratio (0.5:1 to 3:1 relative to Co³⁺). Monitor intermediate species via in-situ UV-Vis spectroscopy and track Co³⁺ reduction using X-ray photoelectron spectroscopy (XPS). Comparative TGA data will reveal boric acid’s impact on thermal stability. Evidence from analogous systems shows that excess boric acid forms a protective borate matrix, preventing Co³⁺ reduction .

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